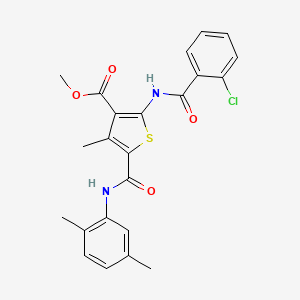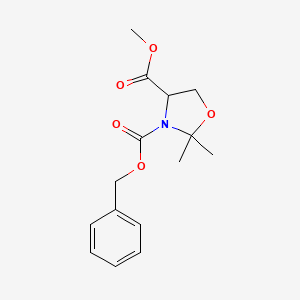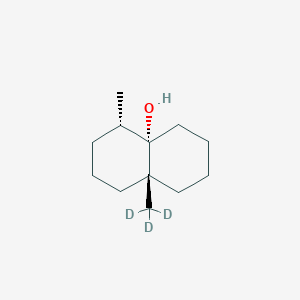
Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-(2-Chlorbenzamido)-5-((2,5-Dimethylphenyl)carbamoyl)-4-methylthiophen-3-carboxylat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiophenring umfasst, der mit verschiedenen funktionellen Gruppen substituiert ist, was sie zu einem interessanten Forschungsobjekt macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-(2-Chlorbenzamido)-5-((2,5-Dimethylphenyl)carbamoyl)-4-methylthiophen-3-carboxylat beinhaltet in der Regel mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Thiophenrings, gefolgt von der Einführung der Chlorbenzamido- und Dimethylphenylcarbamoylgruppen. Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppe mit Methanol. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren, Lösungsmitteln und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung große Chargen- oder kontinuierliche Verfahren umfassen. Der Einsatz von automatisierten Reaktoren und die präzise Kontrolle von Reaktionsparametern wie Temperatur, Druck und pH-Wert sind entscheidend, um eine konstante Qualität und Effizienz zu erreichen. Darüber hinaus werden Reinigungstechniken wie Kristallisation, Destillation und Chromatographie eingesetzt, um das Endprodukt zu isolieren und zu reinigen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-2-(2-Chlorbenzamido)-5-((2,5-Dimethylphenyl)carbamoyl)-4-methylthiophen-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstoffatome zu entfernen oder Doppelbindungen innerhalb des Moleküls zu reduzieren.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone liefern, während die Reduktion Alkohole oder Alkane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Methyl-2-(2-Chlorbenzamido)-5-((2,5-Dimethylphenyl)carbamoyl)-4-methylthiophen-3-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Sie kann auf ihre potenzielle biologische Aktivität untersucht werden, einschließlich antimikrobieller, entzündungshemmender oder krebshemmender Eigenschaften.
Medizin: Die Forschung kann sich auf ihre potenziellen therapeutischen Anwendungen konzentrieren, wie z. B. die Entwicklung von Medikamenten oder als diagnostisches Werkzeug.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien, Beschichtungen oder als Zwischenprodukt bei der Produktion anderer Chemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-(2-Chlorbenzamido)-5-((2,5-Dimethylphenyl)carbamoyl)-4-methylthiophen-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, wodurch deren Aktivität verändert wird und verschiedene biologische Effekte erzielt werden. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-2-(2-Chlorbenzamido)-5-((2,5-Dimethylphenyl)carbamoyl)-4-methylthiophen-3-carboxylat weist strukturelle Ähnlichkeiten mit anderen Thiophenderivaten auf, wie z. B.:
- Methyl-2-(2-Chlorbenzamido)-5-((2,5-Dimethylphenyl)carbamoyl)-4-methylthiophen-2-carboxylat
- Methyl-2-(2-Chlorbenzamido)-5-((2,5-Dimethylphenyl)carbamoyl)-4-methylthiophen-4-carboxylat
Einzigartigkeit
Die Einzigartigkeit von Methyl-2-(2-Chlorbenzamido)-5-((2,5-Dimethylphenyl)carbamoyl)-4-methylthiophen-3-carboxylat liegt in seinem spezifischen Substitutionsschema am Thiophenring, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C23H21ClN2O4S |
|---|---|
Molekulargewicht |
456.9 g/mol |
IUPAC-Name |
methyl 2-[(2-chlorobenzoyl)amino]-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O4S/c1-12-9-10-13(2)17(11-12)25-21(28)19-14(3)18(23(29)30-4)22(31-19)26-20(27)15-7-5-6-8-16(15)24/h5-11H,1-4H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
ISSOHXWACKUOMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)





![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)






